REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:3]=1.C1C(=O)N([Br:20])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.BrC(C1OC=C(CBr)N=1)(C)C(OC)=O>C(Cl)(Cl)(Cl)Cl>[Br:20][C:7]([C:5]1[O:6][C:2]([CH3:1])=[CH:3][N:4]=1)([CH3:12])[C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
0.322 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(O1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
0.373 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.016 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
methyl 2-bromo-2-[4-(bromomethyl)-1,3-oxazol-2-yl]propanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C=1OC=C(N1)CBr
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
The mixture was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)(C)C=1OC(=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |